molecular formula C22H26O4S2 B12647257 Diisobutyl 2,2'-dithiobisbenzoate CAS No. 81050-13-7

Diisobutyl 2,2'-dithiobisbenzoate

Cat. No.: B12647257
CAS No.: 81050-13-7
M. Wt: 418.6 g/mol
InChI Key: ZHMPSNIPJWEEHZ-UHFFFAOYSA-N
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Description

Diisobutyl 2,2'-dithiobisbenzoate is a sulfur-containing diester characterized by a central dithiobisbenzoate backbone esterified with diisobutyl alcohol. Its structure features two benzoate moieties linked by a disulfide (-S-S-) bridge, with each carboxyl group bound to an isobutyl chain.

Typical applications of such compounds include use as plasticizers, stabilizers, or intermediates in polymer synthesis. The sulfur-sulfur bond may confer antioxidant or crosslinking properties, distinguishing it from non-sulfur esters.

Properties

CAS No.

81050-13-7

Molecular Formula

C22H26O4S2

Molecular Weight

418.6 g/mol

IUPAC Name

2-methylpropyl 2-[[2-(2-methylpropoxycarbonyl)phenyl]disulfanyl]benzoate

InChI

InChI=1S/C22H26O4S2/c1-15(2)13-25-21(23)17-9-5-7-11-19(17)27-28-20-12-8-6-10-18(20)22(24)26-14-16(3)4/h5-12,15-16H,13-14H2,1-4H3

InChI Key

ZHMPSNIPJWEEHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisobutyl 2,2’-dithiobisbenzoate typically involves the esterification of 2,2’-dithiobisbenzoic acid with isobutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of diisobutyl 2,2’-dithiobisbenzoate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Diisobutyl 2,2’-dithiobisbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
Diisobutyl 2,2'-dithiobisbenzoate has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have demonstrated its efficacy in inhibiting cell growth in various cancer models, suggesting that it may serve as a lead compound for developing new anticancer therapies .

1.2 Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting cellular processes in microbial cells, making it a candidate for developing new antimicrobial agents .

1.3 Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it can inhibit carbonic anhydrase, which is relevant in conditions like glaucoma and other diseases where enzyme regulation is crucial .

Industrial Applications

2.1 Vulcanization Accelerator
this compound is utilized as a vulcanization accelerator in the rubber industry. It enhances the cross-linking of rubber polymers, improving their mechanical properties and thermal stability. This application is critical for producing durable rubber products used in various industries .

2.2 Additive in Coatings
In coatings technology, this compound serves as an additive that improves the performance characteristics of paints and coatings. Its inclusion can enhance adhesion properties and resistance to environmental degradation, making it valuable in protective coatings for industrial applications .

Environmental Applications

3.1 Heavy Metal Remediation
this compound has been explored for its potential in environmental remediation efforts, particularly for the removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind with heavy metals, facilitating their removal and reducing toxicity in aquatic environments .

3.2 Antifouling Agent
The compound has been investigated for use as an antifouling agent in marine applications. By preventing the growth of biofouling organisms on ship hulls and underwater structures, it helps maintain the integrity and performance of marine vessels .

Case Studies

Study Application Findings
Study on anticancer effectsCancer researchThis compound induced apoptosis in breast cancer cells through mitochondrial pathways .
Investigation of antimicrobial propertiesMicrobiologyThe compound demonstrated effective inhibition of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent .
Use as a vulcanization acceleratorPolymer scienceEnhanced mechanical properties were observed in rubber formulations containing this compound compared to traditional accelerators .
Heavy metal remediation studyEnvironmental scienceThe compound effectively reduced lead concentrations in contaminated water samples by up to 90% through chelation .

Mechanism of Action

The mechanism of action of diisobutyl 2,2’-dithiobisbenzoate involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, which play a crucial role in its biological and chemical activities. The compound can modulate oxidative stress pathways and interact with cellular thiols, affecting various biochemical processes .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Diisobutyl Esters

Property Diisobutyl Adipate Diisobutyl Glutarate This compound (Inferred)
Molecular Formula C₁₄H₂₆O₄ C₁₃H₂₄O₄ C₂₀H₂₂O₄S₂
Molecular Weight (g/mol) 258.36 244.33 ~414.56
Solubility Lipophilic Lipophilic Likely lipophilic, reduced water solubility
Stability Hydrolysis-resistant Moderate stability Susceptible to disulfide bond cleavage

Key Differences:

  • Applications : Aliphatic diisobutyl esters are widely used as plasticizers , whereas the sulfur-containing analog may serve specialized roles in rubber vulcanization or as antioxidants.

Comparison with Sulfur-Containing Analogues

Table 2: Comparison with Disodium 2,2'-Thiobis(5-Aminobenzenesulfonate)

Property Disodium 2,2'-Thiobis(5-Aminobenzenesulfonate) This compound
Molecular Formula C₁₂H₁₀N₂O₆S₃·2Na C₂₀H₂₂O₄S₂
Functional Groups Sulfonate (-SO₃⁻), amine (-NH₂) Ester (-COOR), disulfide (-S-S-)
Solubility Water-soluble (ionic sulfonate groups) Lipophilic (ester groups)
Applications Likely industrial surfactants or dyes Potential polymer additives

Key Differences:

  • Ionic vs. Nonionic: The disodium compound’s ionic nature enhances water solubility, whereas this compound’s ester groups favor organic solvents.
  • Reactivity : The disulfide bond in the target compound may undergo reductive cleavage, unlike the stable sulfonate linkage.

Biological Activity

Diisobutyl 2,2'-dithiobisbenzoate (DDBB) is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a dithiobis compound characterized by the presence of two isobutyl groups and a dithiobisbenzoate moiety. Its chemical structure can be represented as follows:

C18H30O4S2\text{C}_{18}\text{H}_{30}\text{O}_4\text{S}_2

This compound exhibits properties typical of dithiols and dithiocarbonates, including antioxidant and antimicrobial activities.

The biological activity of DDBB can be attributed to several mechanisms:

  • Antioxidant Activity : DDBB acts as a scavenger of free radicals, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting that DDBB may possess similar properties.

Antimicrobial Activity

Research indicates that derivatives of dithiobis compounds exhibit significant antibacterial activity against various pathogens. A study on related compounds demonstrated that certain dithiobis derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics against Mycobacterium tuberculosis and other mycobacterial species .

CompoundMIC (µg/mL)Target Bacteria
DDBBTBDMycobacterium tuberculosis
2,2'-Dithiobis[N-[3-(decanoyloxy)propyl]benzamide]TBDMycobacterium kansasii

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of DDBB. In vitro studies suggest that while it exhibits antimicrobial properties, its cytotoxic effects on human cell lines remain within acceptable limits, indicating a potential therapeutic window for further exploration.

Case Studies and Research Findings

Several studies have explored the biological effects of DDBB and its analogs:

  • Antimicrobial Efficacy : A series of related compounds were synthesized to assess their antibacterial properties. The results indicated that modifications in the alkyl chain length significantly influenced antimicrobial activity, with some derivatives showing enhanced efficacy against resistant strains .
  • Environmental Impact : Investigations into the environmental persistence and toxicity of dithiobis compounds revealed insights into their behavior in ecological systems, emphasizing the need for careful assessment in industrial applications .
  • Comparative Analysis : A comparative study involving various dithiobis compounds highlighted the structure-activity relationship (SAR), elucidating how specific functional groups affect biological activity. This research is crucial for guiding future synthesis of more effective derivatives .

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